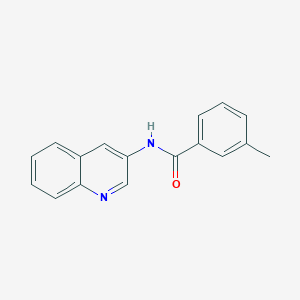

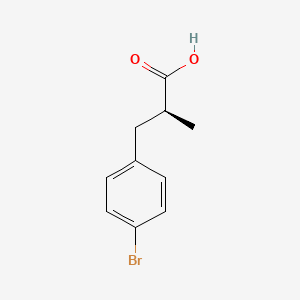

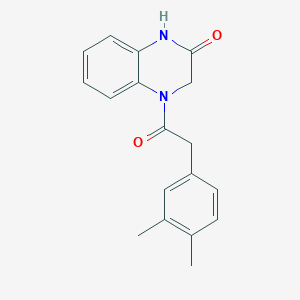

![molecular formula C16H16N4O B2999637 (Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide CAS No. 377765-00-9](/img/structure/B2999637.png)

(Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a cyano group (-CN), a dimethylamino group (-N(CH3)2), and a quinoline group. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity. The quinoline group, for instance, is a heterocyclic aromatic organic compound that might contribute to the compound’s stability and possibly fluorescence .

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present. The cyano group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophiles. The dimethylamino group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano and dimethylamino groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces present .科学的研究の応用

Synthesis and Chemical Properties

A series of new 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides have been synthesized, investigating their effects on blood coagulation, demonstrating that these compounds are hemostatics. The most active compounds in this series decrease blood coagulation time by 14–16% (Limanskii et al., 2009). Furthermore, the reaction of (Z)-4-((dimethylamino)methylene)-1-phenylpyrazolidine-3,5-dione with different nucleophiles has been described, leading to the synthesis of new enaminone derivatives with significant anti-inflammatory and antimicrobial activities (Ahmed, 2017).

Pharmacological Activities

Research on cyclocondensation of specific compounds with N-substituted cyanoacetamide resulted in enaminoamides displaying analgesic effects comparable to sodium metamizole and anti-inflammatory effects in certain models (Yusov et al., 2019). Moreover, a study on 2,3-dimethoxy-11-[(2-dimethylamino)ethyl]-11H-isoquino[4,3-c]cinnolin-12-one highlighted its potential as a novel topoisomerase I-targeting agent with significant cytotoxic activity, indicating its utility in cancer research (Ruchelman et al., 2004).

Synthetic Applications

Focused library development around 2-cyano-3-(1-(3-(dimethylamino)propyl)-2-methyl-1H-indol-3-yl)-N-octylacrylamide has confirmed the critical role of the tertiary dimethylamino-propyl moiety in inhibiting dynamin GTPase, showcasing the compound's relevance in the development of GTPase inhibitors (Gordon et al., 2013).

Safety and Hazards

作用機序

Target of Action

The primary target of (Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

(Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide is a tyrosine kinase inhibitor (TKI) . It binds to the ATP-binding site of EGFR, thereby inhibiting the activation of the downstream signaling pathways. This compound is specific for the gate-keeper T790M mutations which increases ATP binding activity to EGFR and result in poor prognosis for late-stage disease .

Biochemical Pathways

Upon binding to EGFR, (Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide inhibits the activation of the downstream signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting these pathways, the compound prevents the growth and proliferation of cancer cells.

Pharmacokinetics

Similar compounds such as osimertinib undergo significant hepatic elimination . The compound’s plasma concentrations were found to be higher in patients with severe renal impairment . No dose adjustment is required for patients with severe renal impairment .

Result of Action

The inhibition of EGFR by (Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide leads to the suppression of the growth and proliferation of cancer cells . This results in the reduction of tumor size and potentially the improvement of the patient’s condition.

Action Environment

The action of (Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide can be influenced by various environmental factors. For instance, the presence of certain mutations in the EGFR gene can affect the compound’s efficacy . Additionally, the compound’s stability and efficacy can be influenced by the pH and temperature of its environment.

特性

IUPAC Name |

(Z)-2-cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-10-4-5-11-7-12(8-13(9-17)15(18)21)16(20(2)3)19-14(11)6-10/h4-8H,1-3H3,(H2,18,21)/b13-8- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLFPIYXVHARRW-JYRVWZFOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C(=O)N)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=NC(=C(C=C2C=C1)/C=C(/C#N)\C(=O)N)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

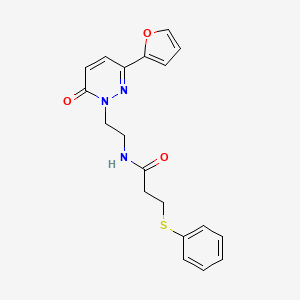

![[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2999560.png)

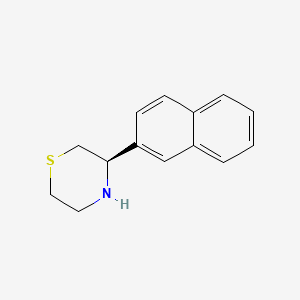

![N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanecarboxamide](/img/structure/B2999575.png)